REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[C:5](=O)[CH2:6][S:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)[CH3:2]>ClC1C=CC=CC=1.C(Cl)Cl.O.C([O-])(O)=O.[Na+]>[CH2:1]([O:3][C:4]([C:5]1[C:13]2[CH:12]=[CH:11][C:10]([O:14][CH3:15])=[CH:9][C:8]=2[S:7][CH:6]=1)=[O:17])[CH3:2] |f:4.5|
|
Name
|
Polyphosphoric acid
|
Quantity
|
306 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CSC1=CC(=CC=C1)OC)=O)=O
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
112 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The black lower phase is extracted by 3 portions of 250 ml
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (→crude 1)
|
Type
|
EXTRACTION
|
Details
|
Extraction with 2 portions of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
gives more material (→crude 2)
|
Type
|
EXTRACTION
|
Details
|
extracted twice with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic layers are washed twice with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Column chromatography (SiO2; hexane/CH2Cl2 9:1→7:3→1:1) and crystallization from hexane at −20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C2=C(SC1)C=C(C=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |